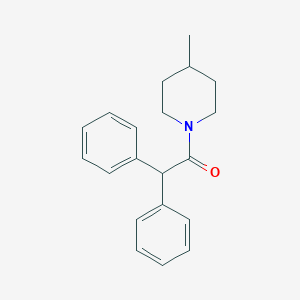
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone, also known as MDPV, is a synthetic cathinone that belongs to the class of psychoactive substances. It was first synthesized in the 1960s and gained popularity as a recreational drug in the early 2000s. Despite its illicit use, MDPV has potential applications in scientific research due to its unique pharmacological properties.
作用機序
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This leads to stimulation of the central nervous system, resulting in increased alertness, euphoria, and energy. The exact mechanism of action of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone is not fully understood, but it is thought to involve the binding of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone to the dopamine transporter and other monoamine transporters.
Biochemical and Physiological Effects:
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone has a range of biochemical and physiological effects, including increased heart rate and blood pressure, hyperthermia, and vasoconstriction. These effects are thought to be mediated by the increased levels of dopamine, norepinephrine, and serotonin in the brain.
実験室実験の利点と制限
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone has several advantages for use in lab experiments, including its potency and selectivity for dopamine, norepinephrine, and serotonin transporters. However, its illicit status and potential for abuse limit its use in lab experiments.
将来の方向性
There are several future directions for research on 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone, including:
1. Further investigation of the mechanism of action of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone and its interactions with other neurotransmitter systems.
2. Development of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone analogs with improved selectivity and reduced potential for abuse.
3. Investigation of the potential therapeutic applications of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone for various psychiatric disorders.
4. Examination of the long-term effects of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone use on the brain and behavior.
Conclusion:
In conclusion, 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone is a synthetic cathinone that has potential applications in scientific research as a tool for studying the neurobiology of addiction and as a potential therapeutic agent for various psychiatric disorders. 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. Further research is needed to fully understand the mechanism of action of 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone and its potential therapeutic applications.
合成法
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone can be synthesized using various methods, including the Leuckart reaction, reductive amination, and Friedel-Crafts acylation. The Leuckart reaction involves the reaction of piperidine with benzaldehyde in the presence of formic acid to form the intermediate N-formyl-1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone, which is then reduced to 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone using sodium borohydride. Reductive amination involves the reaction of 4-methylpropiophenone with piperidine in the presence of a reducing agent such as sodium borohydride. Friedel-Crafts acylation involves the reaction of benzene with 4-methylpropiophenone in the presence of a catalyst such as aluminum chloride.
科学的研究の応用
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone has potential applications in scientific research as a tool for studying the neurobiology of addiction and as a potential therapeutic agent for various psychiatric disorders. 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This makes 1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone a useful tool for studying the role of these neurotransmitters in addiction and other psychiatric disorders.
特性
製品名 |
1-(4-Methylpiperidin-1-yl)-2,2-diphenylethanone |
|---|---|
分子式 |
C20H23NO |
分子量 |
293.4 g/mol |
IUPAC名 |
1-(4-methylpiperidin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C20H23NO/c1-16-12-14-21(15-13-16)20(22)19(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,16,19H,12-15H2,1H3 |
InChIキー |
UPVYLEZQZSHBQM-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-(3,5-Difluorobenzoyl)-1-piperazinyl]phenyl methyl ether](/img/structure/B239564.png)








![2-(2-methylphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B239613.png)


